molecular formula C21H19F3N4O2 B2477719 N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251619-82-5

N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2477719
CAS No.: 1251619-82-5
M. Wt: 416.404
InChI Key: MNMKAZHZFDXIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound characterized by its complex structure and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19F3N4O2C_{21}H_{19}F_{3}N_{4}O_{2} with a molecular weight of 416.404 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant due to its bioisosteric properties that enhance the compound's biological activity.

Biological Activity Overview

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities including:

  • Anticancer Activity : These compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : They possess inhibitory effects against both gram-positive and gram-negative bacteria.

Anticancer Activity

A study focused on derivatives of 1,2,4-oxadiazole reported significant cytotoxicity against multiple cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)
Compound AHCT116 (colon cancer)18.78
Compound BMCF7 (breast cancer)10.1
Compound CHUH7 (liver cancer)15.5

These values indicate that certain derivatives exhibit better activity than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various strains:

MicroorganismZone of Inhibition (mm)
Bacillus cereus20
Staphylococcus aureus18
Escherichia coli15

These results highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies indicated that this compound exhibited selective cytotoxicity against human cervical cancer cells (HeLa), with an IC50 value significantly lower than that of conventional drugs .
  • Mechanistic Insights : The mechanism of action appears to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways. Compounds similar to this one have been shown to target thymidylate synthase (TS), an essential enzyme for DNA replication .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H22F2N4O
  • Molecular Weight : 396.44 g/mol

Structural Features

The compound contains:

  • A difluorophenyl moiety that enhances its lipophilicity.
  • A piperidine ring which is often associated with biological activity.
  • An oxadiazole group that may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exhibit anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The piperidine structure is often linked to neuroactive compounds. Preliminary studies suggest that this compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Data Table: Neuropharmacological Studies

Study ReferenceTarget DiseaseObserved Effect
Alzheimer'sReduced amyloid plaque formation
Parkinson'sEnhanced dopamine receptor activity

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound. Research has shown that similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development.

Case Study : In vitro studies have demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-15-3-1-2-14(10-15)20-26-21(30-27-20)13-6-8-28(9-7-13)12-19(29)25-18-5-4-16(23)11-17(18)24/h1-5,10-11,13H,6-9,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKAZHZFDXIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.